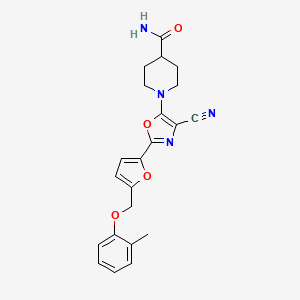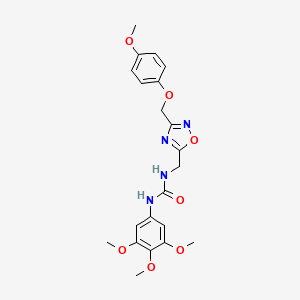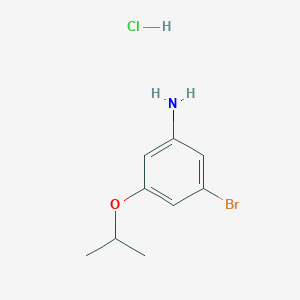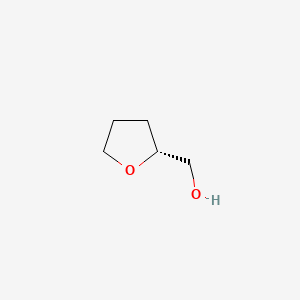![molecular formula C18H18ClFN4O2S B2664763 2-(4-((3-chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole CAS No. 933003-24-8](/img/structure/B2664763.png)
2-(4-((3-chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-((3-chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole” is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a piperazine ring, and a sulfonyl group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzimidazole and piperazine rings are likely to be planar, while the sulfonyl group could introduce some steric hindrance . The presence of the chloro and fluoro substituents on the phenyl ring could also influence the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzimidazole ring is aromatic and therefore relatively stable, but it can participate in electrophilic substitution reactions . The piperazine ring can act as a bidentate ligand, binding to metal ions through its nitrogen atoms . The sulfonyl group is a good leaving group, which means it can be displaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the nonpolar benzimidazole and piperazine rings could give this compound both hydrophilic and hydrophobic properties . The presence of the chloro and fluoro substituents could also influence the compound’s reactivity and stability .Scientific Research Applications
Synthesis and Antimicrobial Activity
Some derivatives of the compound, incorporating piperazine and imidazo[1,2-b]pyridazine moieties, have been synthesized and evaluated for antimicrobial activities. These derivatives were tested against a variety of gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activities. The synthesis involved reactions of chloro and bromo-substituted aryl or alkyl derivatives with homopiperazine and subsequent reactions with acid chloride or sulfonyl chloride (Bhatt, Kant, & Singh, 2016).
Antimycobacterial Properties
Fluorinated benzothiazolo imidazole compounds, synthesized through a series of reactions involving 4-fluoro-3-chloroaniline, showed promising antimicrobial activities. The study highlighted the potential of these derivatives in developing new antimycobacterial agents (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Anticancer and Antimicrobial Efficacy
A study on azole-containing piperazine derivatives demonstrated their potential in offering significant antibacterial, antifungal, and cytotoxic activities. The research pointed towards the promising role of these derivatives as broad-spectrum antimicrobial agents and their comparative effectiveness to standard drugs in clinical settings (Gan, Fang, & Zhou, 2010).
Corrosion Inhibition
Research into benzimidazole derivatives, including those with piperazine-1-yl groups, has indicated their effectiveness as corrosion inhibitors for steel in acidic environments. This application is critical in industrial processes where corrosion resistance is necessary, highlighting the chemical's versatility beyond biological activities (Yadav et al., 2016).
Future Directions
properties
IUPAC Name |
2-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN4O2S/c1-22-17-5-3-2-4-16(17)21-18(22)23-8-10-24(11-9-23)27(25,26)13-6-7-15(20)14(19)12-13/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQMDHHHUCHGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-2-((2-((furan-2-ylmethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)hydrazinecarboxamide](/img/structure/B2664684.png)



![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2664689.png)


![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2664696.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2664699.png)

